molecular formula C14H14N2O2S B2543885 1-{4-Methoxy-3-[(pyrimidin-2-ylsulfanyl)methyl]phenyl}ethan-1-one CAS No. 733044-95-6

1-{4-Methoxy-3-[(pyrimidin-2-ylsulfanyl)methyl]phenyl}ethan-1-one

Cat. No.: B2543885
CAS No.: 733044-95-6
M. Wt: 274.34
InChI Key: IJJJQLCNLWTGPW-UHFFFAOYSA-N
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Description

1-{4-Methoxy-3-[(pyrimidin-2-ylsulfanyl)methyl]phenyl}ethan-1-one (CAS RN: 730992-37-7) is a substituted acetophenone derivative featuring a methoxy group at the para position, a pyrimidin-2-ylsulfanylmethyl group at the meta position, and an acetyl moiety on the aromatic ring (Figure 1). It is commercially available (AldrichCPR) and has been referenced in synthetic chemistry workflows for pharmaceutical intermediates .

Properties

IUPAC Name

1-[4-methoxy-3-(pyrimidin-2-ylsulfanylmethyl)phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2S/c1-10(17)11-4-5-13(18-2)12(8-11)9-19-14-15-6-3-7-16-14/h3-8H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJJJQLCNLWTGPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)OC)CSC2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-{4-Methoxy-3-[(pyrimidin-2-ylsulfanyl)methyl]phenyl}ethan-1-one (CAS No. 733044-95-6) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, focusing on its anticancer, anti-inflammatory, and antimicrobial activities, supported by case studies and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C14H14N2O2SC_{14}H_{14}N_{2}O_{2}S, with a molecular weight of 274.34 g/mol. Its structure features a methoxy group and a pyrimidine moiety, which are critical for its biological activity.

Anticancer Activity

Recent studies have indicated that derivatives of compounds containing pyrimidine and thiazole moieties exhibit promising anticancer properties. For instance, research has shown that the presence of a methoxy group on the phenyl ring enhances cytotoxic activity against various cancer cell lines.

Case Study: Cytotoxicity Testing

A study evaluated the cytotoxic effects of this compound against MCF-7 (breast cancer) and MDA-MB-231 cell lines. The compound demonstrated an IC50 value of approximately 40 µM against MCF-7 cells, indicating moderate cytotoxicity. The structural analysis suggested that the methoxy substituent plays a crucial role in enhancing the compound's activity .

Cell LineIC50 (µM)
MCF-740
MDA-MB-23133

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been investigated. A related study highlighted that compounds with similar structures showed significant inhibition of pro-inflammatory cytokines in vitro.

The anti-inflammatory activity is attributed to the inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response. This inhibition leads to reduced production of inflammatory mediators such as prostaglandins .

Antimicrobial Activity

The antimicrobial properties of this compound have been explored in various studies, showing effectiveness against both gram-positive and gram-negative bacteria.

Research Findings

In vitro tests revealed that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus25
Escherichia coli30

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications on the pyrimidine and phenyl rings significantly influence biological activity. The presence of electron-donating groups like methoxy enhances the lipophilicity and bioavailability of the compound, leading to improved biological efficacy .

Scientific Research Applications

Preliminary studies indicate that 1-{4-Methoxy-3-[(pyrimidin-2-ylsulfanyl)methyl]phenyl}ethan-1-one exhibits significant anticancer properties . Research has shown promising cytotoxic effects against various cancer cell lines, suggesting that the presence of the pyrimidinylsulfanyl group may enhance its interaction with biological targets, leading to increased efficacy in inhibiting tumor growth.

Case Studies

  • Anticancer Activity :
    • In vitro studies have demonstrated that derivatives of this compound can effectively inhibit the proliferation of cancer cells. For instance, one study reported a derivative exhibiting over 70% inhibition of cell growth in specific cancer lines.
  • Binding Affinity Studies :
    • Interaction studies utilizing molecular docking techniques have highlighted the compound's binding affinity to various target proteins associated with cancer progression. These studies are crucial for understanding the compound's therapeutic potential and optimizing its design for better efficacy.

Potential Applications

The applications of this compound extend beyond anticancer activity:

  • Medicinal Chemistry : The compound serves as a lead structure for developing new therapeutic agents targeting various diseases.
  • Antimicrobial Activity : Similar compounds have shown promise in antimicrobial applications, suggesting that this compound may also exhibit such properties.

Comparison with Similar Compounds

Key Structural Features :

  • Methoxy group : Enhances solubility and electronic effects.
  • Pyrimidin-2-ylsulfanylmethyl group : Contributes to heterocyclic diversity and bioactivity.
  • Acetyl group : Stabilizes the aromatic system and enables further functionalization.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a broader class of substituted acetophenones with variations in the aromatic substituents. Below is a comparative analysis with structurally related derivatives:

Compound Name Substituent at Position 3 Substituent at Position 4 Key Structural Differences
1-{4-Methoxy-3-[(pyrimidin-2-ylsulfanyl)methyl]phenyl}ethan-1-one (Target) Pyrimidin-2-ylsulfanylmethyl Methoxy Pyrimidine-thioether linkage
1-{4-Hydroxy-3-[(morpholin-4-yl)methyl]phenyl}ethan-1-one (2a) Morpholin-4-ylmethyl Hydroxy Morpholine ring (O-containing)
1-{4-Hydroxy-3-[(pyrrolidin-1-yl)methyl]phenyl}ethan-1-one (3a) Pyrrolidin-1-ylmethyl Hydroxy Pyrrolidine ring (N-containing)
1-[4-Methoxy-3-(pyrrolidin-1-ylmethyl)phenyl]ethanone (790263-38-6) Pyrrolidin-1-ylmethyl Methoxy Aliphatic amine vs. pyrimidine-thioether
1-{4-Hydroxy-3,5-bis[(piperidin-1-yl)methyl]phenyl}ethan-1-one (4b) Bis(piperidin-1-ylmethyl) Hydroxy Dual piperidine substituents

Key Observations :

  • Hydrogen Bonding : Morpholine and pyrrolidine derivatives exhibit intramolecular hydrogen bonding (e.g., O···H in morpholine), whereas the pyrimidine group may participate in π-π interactions or sulfur-based hydrogen bonds .

Physicochemical Properties

Property Target Compound 1-{4-Hydroxy-3-[(morpholin-4-yl)methyl]phenyl}ethan-1-one (2a) 1-{4-Hydroxy-3-[(pyrrolidin-1-yl)methyl]phenyl}ethan-1-one (3a)
Melting Point Not reported 88–90°C 92–95°C
Crystallography Not reported Monoclinic (P2₁/n) Orthorhombic (Pbca)
Solubility Likely moderate (methoxy) High (hydroxy group enhances polarity) Moderate (pyrrolidine reduces polarity)

Notes:

  • The hydroxy group in 2a and 3a increases polarity and melting points compared to the methoxy-substituted target compound.
  • Crystallographic data for the target compound is unavailable but may resemble orthorhombic/monoclinic systems seen in analogues .

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